molecular formula C5H14Cl2N2 B143816 1-Methylpiperazine dihydrochloride CAS No. 34352-59-5

1-Methylpiperazine dihydrochloride

Cat. No. B143816
M. Wt: 173.08 g/mol
InChI Key: AILFRWRYZZVJTL-UHFFFAOYSA-N
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Patent
US06025390

Procedure details

LiA1H4 (3.04 g, 80 mmol) was suspended under stirring at 0° under Ar in anhydrous THF (150 ml), then N-methylpiperazine dihydrochloride (6.92 g, 40 mmol) was added portionwise in 10 minutes. N-methylpiperazine (12 g, 120 mmol) was then added dropwise, the mixture was warmed to RT and stirring continued for 2 hours. The surnatant of this suspension was then added by syringe to a stirred solution at 0° under Ar of 5-chlorobenzofuran-2-carboxylic acid (2.95 g, 15.0 mmol) in anhydrous THF (50 ml). The mixture was refluxed for 4 hours and after cooling to RT the suspension was diluted with Et2O (400 ml). The resulting mixture was poured into water (500 ml) and the organic phase was decanted. The aqueous phase was extracted with Et2O (2×300 ml) and the pooled organic extracts were washed with 2N NaOH (200 ml), 1N HCl (200 ml) and brine (200 ml). After drying (MgSO4) and concentration a brown oily residue was obtained. This was chromatographed on silicagel (n-heptane/EtOAc 3/1). The pooled fractions produced after evaporation pure title compound (850 mg, 4.71 mmol, yield 31.4%) as brown needles.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
31.4%

Identifiers

REACTION_CXSMILES
Cl.Cl.CN1CCNCC1.CN1CCNCC1.[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[O:25][C:24]([C:26](O)=[O:27])=[CH:23][C:22]=2[CH:29]=1.O>C1COCC1.CCOCC>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[O:25][C:24]([CH:26]=[O:27])=[CH:23][C:22]=2[CH:29]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6.92 g
Type
reactant
Smiles
Cl.Cl.CN1CCNCC1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
2.95 g
Type
reactant
Smiles
ClC=1C=CC2=C(C=C(O2)C(=O)O)C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to RT the suspension
CUSTOM
Type
CUSTOM
Details
the organic phase was decanted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O (2×300 ml)
WASH
Type
WASH
Details
the pooled organic extracts were washed with 2N NaOH (200 ml), 1N HCl (200 ml) and brine (200 ml)
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4) and concentration a brown oily residue
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This was chromatographed on silicagel (n-heptane/EtOAc 3/1)
CUSTOM
Type
CUSTOM
Details
The pooled fractions produced

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C=C(O2)C=O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.71 mmol
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 31.4%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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